molecular formula C₁₆¹³C₂H₃₇D₂NO₃ B030863 (2R,3S,4R)-2-Amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol CAS No. 237757-10-7

(2R,3S,4R)-2-Amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol

Cat. No. B030863
M. Wt: 321.5 g/mol
InChI Key: AERBNCYCJBRYDG-OZKODUJJSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and its role or uses in the industry or research .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other chemicals .

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This could involve potential applications, ongoing research, and areas where further study is needed .

properties

IUPAC Name

(2R,3S,4R)-2-amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18+/m1/s1/i15+1D2,16+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERBNCYCJBRYDG-OZKODUJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([13C@H]([C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580529
Record name (3S,4R)-2-Amino(1,2-~13~C_2_,1,1-~2~H_2_)octadecane-1,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-ribo-Phytosphingosine-13C2,d2

CAS RN

237757-10-7
Record name (3S,4R)-2-Amino(1,2-~13~C_2_,1,1-~2~H_2_)octadecane-1,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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